molecular formula C8H7F2NO2 B12944498 2-(2,2-Difluoroethoxy)nicotinaldehyde

2-(2,2-Difluoroethoxy)nicotinaldehyde

Cat. No.: B12944498
M. Wt: 187.14 g/mol
InChI Key: MPHCVQLMVDATGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluoroethoxy)nicotinaldehyde is a fluorinated pyridine derivative characterized by a nicotinaldehyde core substituted with a 2,2-difluoroethoxy group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the difluoroethoxy group, which can influence reactivity and binding affinity in drug design. Its molecular formula is C₈H₆F₂NO₂, with a molecular weight of 192.14 g/mol (calculated).

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

2-(2,2-difluoroethoxy)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H7F2NO2/c9-7(10)5-13-8-6(4-12)2-1-3-11-8/h1-4,7H,5H2

InChI Key

MPHCVQLMVDATGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)nicotinaldehyde typically involves the reaction of nicotinaldehyde with a difluoroethoxy reagent under controlled conditions. One common method involves the use of 2,2-difluoroethanol and a suitable catalyst to facilitate the reaction. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-(2,2-Difluoroethoxy)nicotinic acid.

    Reduction: 2-(2,2-Difluoroethoxy)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Difluoroethoxy)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)nicotinaldehyde involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins or other biomolecules, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(2,2-Difluoroethoxy)nicotinaldehyde, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula MW (g/mol) Substituents Storage Hazards Applications/Notes
This compound C₈H₆F₂NO₂ 192.14 2,2-difluoroethoxy at C2 Discontinued Limited data Research use (discontinued)
2-(2,2,2-Trifluoroethoxy)nicotinaldehyde C₈H₆F₃NO₂ 205.13 2,2,2-trifluoroethoxy at C2 Room temperature Not specified; research use only High purity (>98%); available for research
2-(Difluoromethoxy)nicotinaldehyde C₇H₅F₂NO₂ 173.12 Difluoromethoxy at C2 2–8°C (inert atm) H302, H315, H319, H335 Requires stringent storage; acute toxicity
6-(2,2,2-Trifluoroethoxy)nicotinaldehyde C₈H₆F₃NO₂ 205.13 Trifluoroethoxy at C6 Not specified Similarity score: 0.82 Structural isomer; higher lipophilicity
6-Ethoxy-5-fluoropyridin-3-amine C₇H₉FN₂O 172.16 Ethoxy at C6, fluoro at C5 Not specified Similarity score: 0.73 Amine functionality alters reactivity

Key Findings:

Difluoromethoxy substitution (e.g., 2-(Difluoromethoxy)nicotinaldehyde) reduces steric bulk but introduces acute toxicity risks (e.g., H302: harmful if swallowed) .

Positional Isomerism :

  • Relocating the trifluoroethoxy group from the 2- to the 6-position (6-(2,2,2-Trifluoroethoxy)nicotinaldehyde) alters electronic distribution on the pyridine ring, which may affect binding interactions in target proteins .

Stability and Availability :

  • This compound’s discontinued status contrasts with the commercial availability of its trifluoroethoxy counterpart, suggesting challenges in synthesis or stability under standard conditions.

Safety Profiles :

  • Difluoromethoxy derivatives require stringent storage (inert atmosphere, 2–8°C) due to sensitivity, whereas trifluoroethoxy analogs are stable at room temperature .

Research Implications

  • Medicinal Chemistry : The trifluoroethoxy group’s metabolic stability makes it preferable for protease inhibitors or kinase targets , while difluoroethoxy derivatives may serve as intermediates for prodrugs.
  • Toxicity Considerations : Difluoromethoxy compounds demand rigorous handling protocols due to acute toxicity, limiting their in vivo applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.